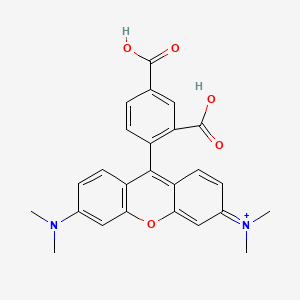
5-Carboxy methylrhodamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxy methylrhodamine is a derivative of rhodamine, a family of fluorescent dyes. This compound is known for its strong fluorescence properties, making it highly valuable in various scientific applications. It is often used in biochemical assays, molecular biology, and medical diagnostics due to its ability to label and track biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy methylrhodamine typically involves the reaction of rhodamine with a carboxylating agent. One common method is the reaction of rhodamine with succinic anhydride in the presence of a base, such as pyridine, to form the carboxylic acid derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxy methylrhodamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, which is useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While the core structure of rhodamine is relatively stable, the carboxyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
The major products formed from these reactions include various labeled biomolecules, which are used in fluorescence-based assays and imaging techniques .
Wissenschaftliche Forschungsanwendungen
5-Carboxy methylrhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in clinical samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The primary mechanism of action of 5-Carboxy methylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or spectroscopy . This property makes it an excellent tool for visualizing and tracking biological molecules in real-time.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Carboxytetramethylrhodamine: Another rhodamine derivative with similar fluorescence properties.
6-Carboxyfluorescein: A fluorescein derivative used for similar applications but with different excitation and emission wavelengths.
Uniqueness
5-Carboxy methylrhodamine is unique due to its specific fluorescence characteristics, which make it highly suitable for certain applications where other dyes may not be as effective. Its stability and ability to form stable conjugates with biomolecules further enhance its utility in various scientific fields.
Eigenschaften
Molekularformel |
C25H23N2O5+ |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)/p+1 |
InChI-Schlüssel |
YMZMTOFQCVHHFB-UHFFFAOYSA-O |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
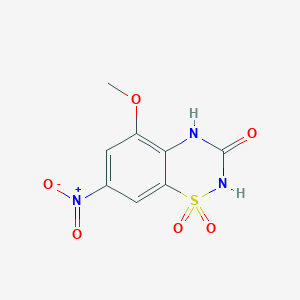
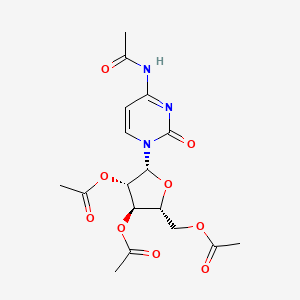
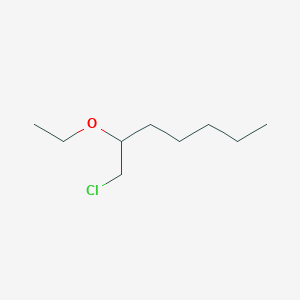
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
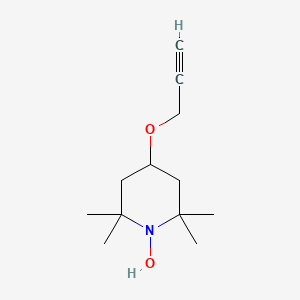

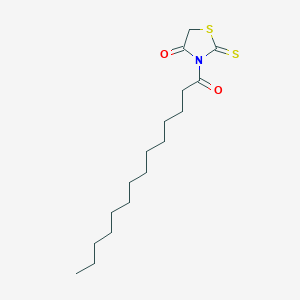
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
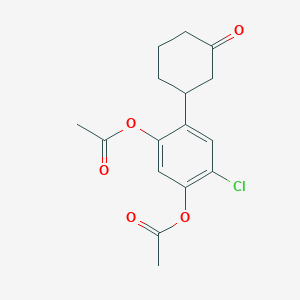
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
